molecular formula C13H21N3O6 B8115799 Mal-amide-PEG2-oxyamine

Mal-amide-PEG2-oxyamine

Cat. No.: B8115799
M. Wt: 315.32 g/mol
InChI Key: FNTXHRKNBBSZFH-UHFFFAOYSA-N
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Description

Mal-amide-PEG2-oxyamine: is a compound belonging to the class of polyethylene glycol (PEG) linkers. It is primarily used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound features a maleimide group and an oxyamine group connected through a PEG chain, making it a versatile tool in bio-conjugation and targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mal-amide-PEG2-oxyamine typically involves the conjugation of a maleimide group with a PEG chain that terminates in an oxyamine group. The maleimide group reacts specifically with thiol groups to form a covalent C-S bond, while the oxyamine group can react with aldehydes to form a reversible oxime bond . The reaction conditions often involve mild temperatures and neutral pH to maintain the stability of the functional groups.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps to ensure high purity (≥95%) and consistency in the final product . The compound is typically stored at low temperatures to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions: Mal-amide-PEG2-oxyamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Mal-amide-PEG2-oxyamine functions as a linker in PROTACs, which are designed to degrade specific proteins within cells. The maleimide group binds to an E3 ubiquitin ligase, while the oxyamine group binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The PEG chain enhances the solubility and stability of the PROTAC molecule, ensuring efficient protein degradation .

Comparison with Similar Compounds

Uniqueness: Mal-amide-PEG2-oxyamine is unique due to its specific functional groups (maleimide and oxyamine) that allow for versatile bio-conjugation and targeted protein degradation. Its PEG chain enhances solubility and stability, making it a valuable tool in various scientific and industrial applications .

Properties

IUPAC Name

N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O6/c14-22-10-9-21-8-7-20-6-4-15-11(17)3-5-16-12(18)1-2-13(16)19/h1-2H,3-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTXHRKNBBSZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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